

# Spectroscopic Profile of 2-Methyl-1-nitronaphthalene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-1-nitronaphthalene

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This technical guide provides a comprehensive overview of the spectral data for **2-Methyl-1-nitronaphthalene**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to aid in its identification, characterization, and application.

## Introduction

**2-Methyl-1-nitronaphthalene** ( $C_{11}H_9NO_2$ ) is a yellow crystalline solid with a molecular weight of 187.19 g/mol. [1] It is widely used in the synthesis of dyes, pigments, and pharmaceutical intermediates. [1] Accurate characterization of this compound is crucial for its effective use in research and development. This guide summarizes its key spectral data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.

## Spectroscopic Data

The following sections present the quantitative spectral data for **2-Methyl-1-nitronaphthalene** in a structured format for clarity and comparative analysis.

### Mass Spectrometry (Electron Ionization)

Mass spectrometry analysis by electron ionization (EI) reveals a molecular ion peak and a characteristic fragmentation pattern that confirms the compound's molecular weight and

structure.[2]

m/z	Relative Intensity (%)	Assignment
187	100	[M] <sup>+</sup>
141	~80	[M-NO <sub>2</sub> ] <sup>+</sup>
115	~60	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard.

The <sup>1</sup>H NMR spectrum exhibits distinct signals for the aromatic and methyl protons.[3]

Chemical Shift (ppm)	Assignment
7.85	Aromatic H
7.80	Aromatic H
7.68	Aromatic H
7.64	Aromatic H
7.48	Aromatic H
7.30	Aromatic H
2.46	-CH <sub>3</sub>

The <sup>13</sup>C NMR spectrum provides insights into the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	C-NO <sub>2</sub>
Data not explicitly found in search results	Aromatic C
Data not explicitly found in search results	Aromatic C-H
Data not explicitly found in search results	Aromatic C-CH <sub>3</sub>
Data not explicitly found in search results	Quaternary Aromatic C
Data not explicitly found in search results	-CH <sub>3</sub>

Note: Specific chemical shift values for <sup>13</sup>C NMR were not available in the provided search results. The table indicates the expected regions for the different carbon types.

## Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands for the nitro group and the aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Assignment
~1520	Asymmetric NO <sub>2</sub> stretch
~1340	Symmetric NO <sub>2</sub> stretch
~3100-3000	Aromatic C-H stretch
~1600, ~1450	Aromatic C=C stretch

Note: Specific peak values were not detailed in the search results and are represented by typical ranges for the functional groups.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, recorded in a suitable solvent like methylene chloride, reveals electronic transitions within the conjugated aromatic system.

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent
Data not explicitly found in search results	Data not explicitly found in search results	Methylene Chloride

Note: While the existence of a UV-Vis spectrum is confirmed, specific absorption maxima and molar absorptivity values were not available in the search results.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are synthesized from established analytical practices.

### Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) system is employed for the analysis.

- Sample Preparation: A dilute solution of **2-Methyl-1-nitronaphthalene** is prepared in a volatile organic solvent such as dichloromethane or acetone.
- Gas Chromatography: The sample is injected into a GC equipped with a suitable capillary column (e.g., VF-200ms). The oven temperature is programmed to ensure separation from any impurities.
- Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. The analysis is performed in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 50-500.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is acquired at a specific frequency (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer acquisition time is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method.

- Sample Preparation: 1-2 mg of finely ground **2-Methyl-1-nitronaphthalene** is intimately mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
- Pellet Formation: The mixture is placed in a die and pressed under high pressure (typically 8-10 metric tons) to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

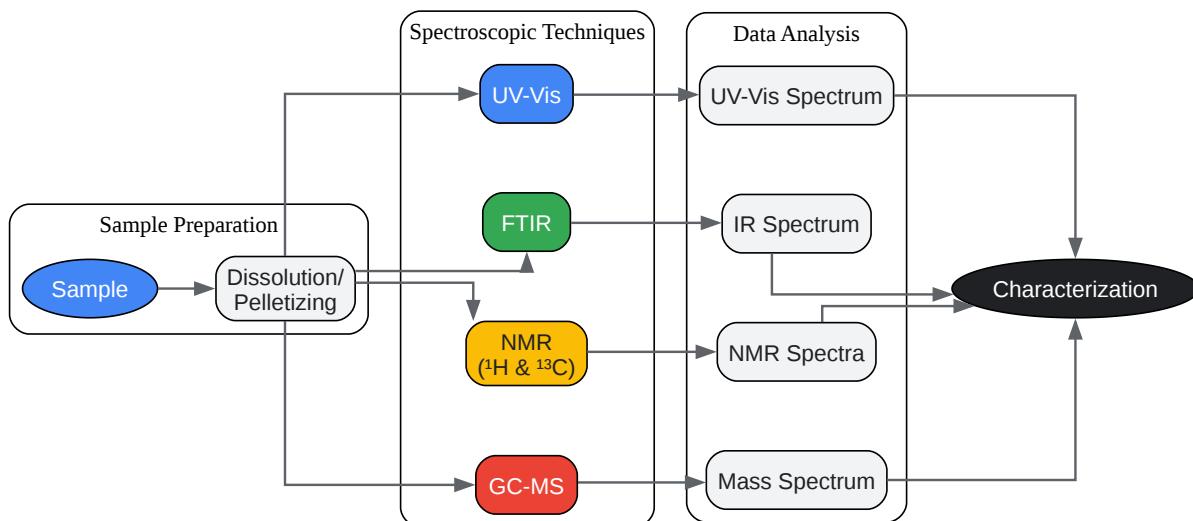
## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is recorded using a double-beam spectrophotometer.

- Sample Preparation: A dilute solution of **2-Methyl-1-nitronaphthalene** is prepared in a UV-grade solvent, such as methylene chloride, to a concentration that gives an absorbance reading between 0.1 and 1.
- Spectral Acquisition: The sample solution is placed in a quartz cuvette. The spectrum is recorded over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

## Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **2-Methyl-1-nitronaphthalene**.



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Caption: Workflow for the spectroscopic analysis of **2-Methyl-1-nitronaphthalene**.

Caption: IUPAC numbering of **2-Methyl-1-nitronaphthalene** for NMR assignments.

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## References

- 1. [guidechem.com](http://guidechem.com) [guidechem.com]
- 2. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 3. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR spectrum [chemicalbook.com]

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